molecular formula C25H52O2 B14263076 Dodecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 140477-03-8

Dodecane, 1,1'-[methylenebis(oxy)]bis-

Cat. No.: B14263076
CAS No.: 140477-03-8
M. Wt: 384.7 g/mol
InChI Key: SVVAQNULZZCLTR-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Dodecane, 1,1'-[methylenebis(oxy)]bis- (CAS: 54815-12-2) is a linear aliphatic ether with the molecular formula C₁₃H₂₈O₂ and a molecular weight of 216.36 g/mol . Its structure consists of two hexyl chains (-C₆H₁₃) connected via a methylenebis(oxy) (-O-CH₂-O-) bridge. The IUPAC name, derived according to multiplicative nomenclature rules, reflects this connectivity .

Purification typically involves column chromatography with solvents such as benzene/ethyl acetate .

Applications
As a member of the aliphatic acetals/ethers class, it may serve as a solvent, plasticizer, or intermediate in organic synthesis. Its structural analogs are used in fragrance formulations and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two dodecane chains via oxygen atoms. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Dodecane, 1,1’-[methylenebis(oxy)]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Dodecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether linkage to alcohols.

    Substitution: The methylene bridge can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or heat.

Major Products Formed:

Scientific Research Applications

Dodecane, 1,1’-[methylenebis(oxy)]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with hydrophobic environments. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and in the formulation of hydrophobic drug delivery systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Dodecane, 1,1'-[methylenebis(oxy)]bis- 54815-12-2 C₁₃H₂₈O₂ 216.36 Aliphatic ether (-O-CH₂-O-)
Butane, 1,1'-[methylenebis(oxy)]bis- 2568-90-3 C₉H₂₀O₂ 160.21 Aliphatic ether
Dipropoxymethane 505-84-0 C₇H₁₆O₂ 132.20 Aliphatic acetal
1,1-Bis(dodecyloxy)hexadecane N/A C₄₀H₈₂O₂ 595.08 Long-chain aliphatic ether
Diphenoxymethane 4442-41-5 C₁₃H₁₂O₂ 200.23 Aromatic ether

Structural Insights :

  • Chain Length : The target compound’s dodecyl chains confer higher hydrophobicity compared to shorter analogs like butane, 1,1'-[methylenebis(oxy)]bis- (C₉H₂₀O₂) .
  • Aromatic vs. Aliphatic: Diphenoxymethane (C₁₃H₁₂O₂) replaces aliphatic chains with phenyl groups, enhancing rigidity and UV stability but reducing solubility in nonpolar solvents .
  • Bridging Group : All compounds share the methylenebis(oxy) (-O-CH₂-O-) motif, but cyclic analogs (e.g., B1-B6 in ) exhibit ring strain and altered reactivity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Physical State (25°C) Melting Point (°C) Boiling Point (°C) Solubility Trends
Dodecane, 1,1'-[methylenebis(oxy)]bis- Likely liquid Not reported Not reported Low polarity solvents
Butane, 1,1'-[methylenebis(oxy)]bis- Liquid Not reported ~200 (estimated) Miscible with organic phases
1,1-Bis(dodecyloxy)hexadecane Solid Not reported >300 Insoluble in water
B3 (Cyclic dithio/oxy compound) Crystalline solid 63–64 Not reported Moderate polarity solvents

Key Observations :

  • Chain Length Impact : Longer chains (e.g., 1,1-Bis(dodecyloxy)hexadecane) increase melting points and reduce volatility .
  • Cyclic vs. Linear : Cyclic derivatives (e.g., B3) exhibit defined melting points due to crystallinity, whereas linear analogs remain oils .

Table 3: Toxicological Profiles

Compound Name Genotoxicity Data Protein Binding Potential Read-Across Relevance
Dodecane, 1,1'-[methylenebis(oxy)]bis- Not directly tested Predicted low Analogous to butane derivatives
Butane, 1,1'-[methylenebis(oxy)]bis- Non-mutagenic (in vitro assays) Moderate Used for acetal safety assessment
Dipropoxymethane Limited data Low N/A

Properties

CAS No.

140477-03-8

Molecular Formula

C25H52O2

Molecular Weight

384.7 g/mol

IUPAC Name

1-(dodecoxymethoxy)dodecane

InChI

InChI=1S/C25H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-25-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

SVVAQNULZZCLTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCOCCCCCCCCCCCC

Origin of Product

United States

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